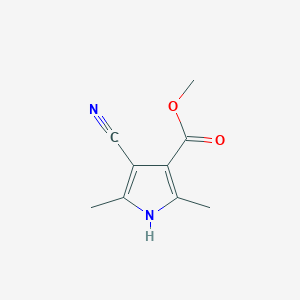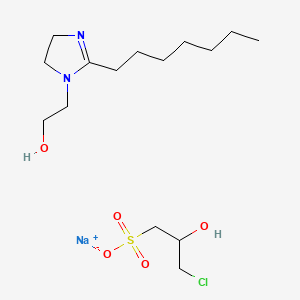![molecular formula C8H10O4 B13770267 methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate CAS No. 90866-43-6](/img/structure/B13770267.png)
methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[4.1.0]-hept-2-en-5-ol: is a chemical compound belonging to the oxabicyclo esters group This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[4.1.0]-hept-2-en-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and an appropriate oxidizing agent to form the oxirane ring.
Formation of the Oxabicyclo Structure: The cyclohexene is subjected to an epoxidation reaction using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced through a carboxylation reaction, often using dimethyl carbonate as the reagent.
Hydroxylation: The hydroxyl group at the 5-position is introduced via a hydroxylation reaction, typically using osmium tetroxide (OsO4) as the catalyst.
Industrial Production Methods: In an industrial setting, the production of rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[4.1.0]-hept-2-en-5-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to a primary alcohol.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring and form new bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like ammonia (NH3) or thiols (RSH) are used under mild conditions to open the oxirane ring.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Its ability to interact with biological targets has led to research into its use as a therapeutic agent for various diseases.
Industry:
Polymer Production: The compound can be used as a monomer in the production of specialized polymers with unique properties.
Mechanism of Action
The mechanism by which rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[4.1.0]-hept-2-en-5-ol exerts its effects involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxycarbonyl group and hydroxyl group further modulate its binding affinity and specificity.
Comparison with Similar Compounds
- 7-Oxabicyclo[4.1.0]heptane-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
- Bis[(3,4-epoxycyclohexyl)methyl] adipate
- 2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness: Rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[410]-hept-2-en-5-ol stands out due to its specific stereochemistry and the presence of both a methoxycarbonyl group and a hydroxyl group
Properties
CAS No. |
90866-43-6 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-11-8(10)4-2-5(9)7-6(3-4)12-7/h3,5-7,9H,2H2,1H3/t5-,6-,7+/m1/s1 |
InChI Key |
LHPOIQVOXOVXFQ-QYNIQEEDSA-N |
Isomeric SMILES |
COC(=O)C1=C[C@@H]2[C@@H](O2)[C@@H](C1)O |
Canonical SMILES |
COC(=O)C1=CC2C(O2)C(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


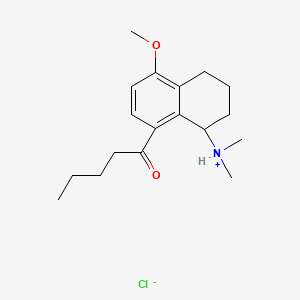
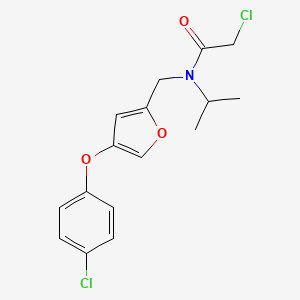
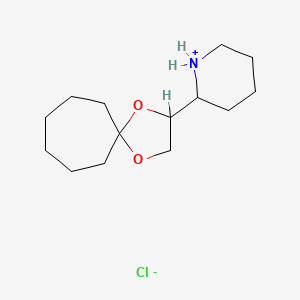

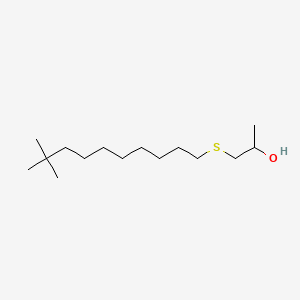
![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
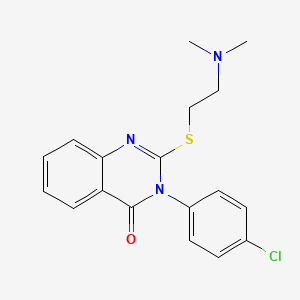
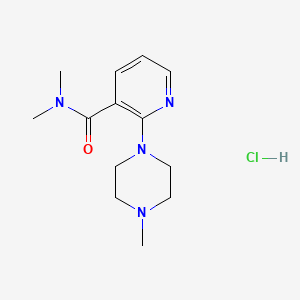
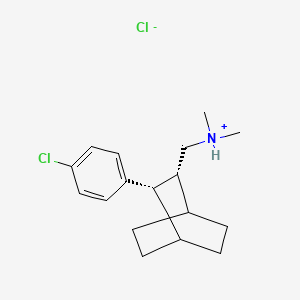
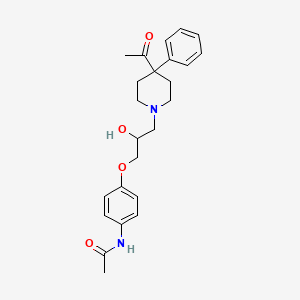

![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
